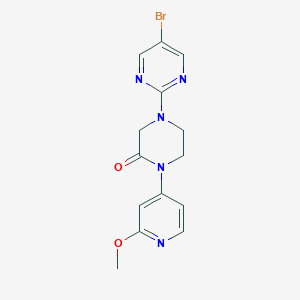

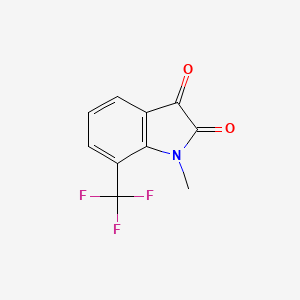

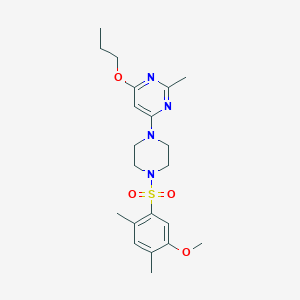

2-氯-N-((5-(噻吩-3-基)吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid. This process included chlorination and aminolysis, which are relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. The improved synthesis method for the related compound was noted for its practicality, mild conditions, and good yield of 54.5% .

Molecular Structure Analysis

The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a benzamide derivative with thiophenyl and oxadiazolyl groups was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions between the rings . These findings suggest that 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide may also exhibit similar intermolecular interactions and crystalline features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups present in benzamide derivatives. The chlorination step is crucial for introducing the chloro group, while aminolysis allows for the introduction of the amine group. These reactions are likely relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, indicating that the compound may undergo similar transformations under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide are not directly reported, the properties of similar compounds can be inferred. The related compounds' crystalline nature and the presence of hydrogen bonds suggest that the compound may have a solid-state structure conducive to forming a crystalline lattice. The presence of aromatic rings and heteroatoms like nitrogen and sulfur in the structure may influence its solubility, melting point, and other physical properties. The chemical reactivity would be affected by the presence of the chloro and amide groups, which are reactive sites for further chemical modifications .

科学研究应用

杂环合成

含有噻吩和吡啶环的化合物,类似于2-氯-N-((5-(噻吩-3-基)吡啶-3-基)甲基)苯甲酰胺,已广泛用于杂环化合物的合成。例如,已合成了噻吩基肼酮酸酯,以产生各种氮亲核试剂,导致形成各种杂环衍生物,如吡唑,异噁唑,嘧啶,三嗪和吡唑嘧啶衍生物(Mohareb et al., 2004)。这展示了噻吩衍生物在构建复杂分子结构中的多功能性。

抗菌活性

报道了从苯并噻吩化合物合成新型喹唑啉酮衍生物,展示了它们潜在的抗菌活性。这些化合物通过与各种氮亲核试剂反应而合成,产生多样的3-取代喹唑啉酮。它们的结构经过光谱数据确认,并进行了抗菌和抗真菌活性筛选,表明这些衍生物在开发新的抗菌剂中的潜力(Naganagowda & Petsom, 2011)。

分子对接和体外筛选

从含噻吩化合物开始,合成新型吡啶和融合吡啶衍生物的研究已进行,以探索它们的生物活性。这些化合物经过体外分子对接筛选,针对靶蛋白,显示出中等到良好的结合能。此外,它们表现出抗菌和抗氧化活性,突显了它们在药物发现中的潜力(Flefel et al., 2018)。

药物发现与开发

与2-氯-N-((5-(噻吩-3-基)吡啶-3-基)甲基)苯甲酰胺相关的化合物已被研究,特别是作为特定生物途径抑制剂的药物发现。例如,GDC-0449(维莫德吉)是一种具有结构相似性的分子,是Hedgehog信号通路的选择性抑制剂,目前正在临床开发中,用于治疗癌症的潜力。对其在大鼠和狗中的吸收,分布,代谢和排泄(ADME)的研究为其药代动力学和代谢途径提供了宝贵的见解(Yue et al., 2011)。

安全和危害

作用机制

Target of Action

Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, cancer progression, and viral infections .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit the activity of certain enzymes, leading to decreased inflammation and cancer cell proliferation .

Biochemical Pathways

Indole and imidazole derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer progression, and viral replication .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and antiviral effects .

属性

IUPAC Name |

2-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUICVXFUGLGMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)